rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis
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Overview
Description
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, is a chemical compound with a complex structure that includes a cyclohexyl ring, an aminomethyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, typically involves several steps. One common method starts with the cyclohexyl ring, which is functionalized to introduce the aminomethyl group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction. The methanol group is then introduced through a hydroxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound, is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated cyclohexyl derivatives.
Scientific Research Applications
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially altering their activity. The methanol group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol: Lacks the hydrochloride salt form.
[(1R,3S)-3-(aminomethyl)cyclohexyl]ethanol: Has an ethanol group instead of a methanol group.
[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol acetate: Contains an acetate ester instead of the free methanol group.
Uniqueness
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both the aminomethyl and methanol groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
1807901-48-9 |
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Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m0./s1 |
InChI Key |
NXWSOZRIBWCUAS-KZYPOYLOSA-N |
SMILES |
C1CC(CC(C1)CO)CN.Cl |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)CO)CN.Cl |
Canonical SMILES |
C1CC(CC(C1)CO)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
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